molecular formula C11H20O B089888 Undec-9-enal CAS No. 143-14-6

Undec-9-enal

Cat. No.: B089888
CAS No.: 143-14-6
M. Wt: 168.28 g/mol
InChI Key: ZFMUIJVOIVHGCF-NSCUHMNNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Undec-9-enal can be synthesized through the hydroformylation of 1,9-decadiene in the presence of a rhodium catalyst . This process involves the addition of a formyl group to the diene, resulting in the formation of the aldehyde.

Industrial Production Methods: Industrial production of this compound typically involves the hydroformylation process mentioned above. The starting material, 1,9-decadiene, is subjected to hydroformylation under controlled conditions to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Undec-9-enal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: It can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Undec-9-enoic acid.

    Reduction: Undec-9-enol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Undec-9-enal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of undec-9-enal involves its interaction with molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to various biological effects, including modulation of enzyme activity and signaling pathways .

Comparison with Similar Compounds

Uniqueness: Undec-9-enal is unique due to its specific position of the double bond and aldehyde group, which imparts distinct chemical and physical properties. Its pleasant scent and reactivity make it valuable in various applications, particularly in the fragrance industry .

Properties

CAS No.

143-14-6

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(E)-undec-9-enal

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3,11H,4-10H2,1H3/b3-2+

InChI Key

ZFMUIJVOIVHGCF-NSCUHMNNSA-N

SMILES

CC=CCCCCCCCC=O

Isomeric SMILES

C/C=C/CCCCCCCC=O

Canonical SMILES

CC=CCCCCCCCC=O

boiling_point

239.00 to 240.00 °C. @ 760.00 mm Hg

density

0.841-0.850 (20°)

Key on ui other cas no.

324541-83-5
143-14-6

physical_description

colourless, pale yellow, oily liquid

Pictograms

Irritant; Environmental Hazard

solubility

insoluble in water;  soluble in alcohol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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